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Compound of Interest

Compound Name: Yimitasvir

Cat. No.: B10857898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yimitasvir (also known as

Emitasvir and DAG-181), a potent, orally active inhibitor of the Hepatitis C Virus (HCV)

nonstructural protein 5A (NS5A). This document consolidates key information on its

nomenclature, quantitative data from clinical trials, detailed experimental methodologies, and

its mechanism of action within the viral replication cycle.

Synonyms and Alternative Names
Yimitasvir is known by several names and identifiers across different stages of its

development and in various publications and databases. A clear understanding of this

nomenclature is crucial for comprehensive literature searches and regulatory submissions.

Category Name/Identifier

Generic Name Yimitasvir

Alternative Names Emitasvir, DAG-181

Phosphate Salt Yimitasvir phosphate, Emitasvir phosphate

CAS Number 1959593-23-7

Development Codes DAG-181, PPI-668
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Quantitative Data
The following tables summarize key quantitative data for Yimitasvir, focusing on its

pharmacokinetic properties and clinical efficacy.

Table 2.1: Pharmacokinetic Parameters of Yimitasvir in
Healthy Chinese Volunteers

Paramete
r

30 mg
Single
Dose

100 mg
Single
Dose

200 mg
Single
Dose

400 mg
Single
Dose

100 mg
Multiple
Dose (7
days)

200 mg
Multiple
Dose (7
days)

Tmax

(median, h)
3.5 - 4.0 3.5 - 4.0 3.5 - 4.0 3.5 - 4.0 - -

Terminal

Half-life

(t½)

(geometric

mean, h)

13.4 - 19.7 13.4 - 19.7 13.4 - 19.7 13.4 - 19.7 - -

Accumulati

on Ratio
- - - - 1.32 - 1.34 -

Time to

Steady

State

- - - - ~5 days ~5 days

Plasma

Protein

Binding

79.2% -

86.6%

79.2% -

86.6%

79.2% -

86.6%

79.2% -

86.6%

79.2% -

86.6%

79.2% -

86.6%

Data from a randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose

study in healthy adult Chinese volunteers[1].

Table 2.2: Clinical Efficacy of Yimitasvir

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31079356/
https://www.benchchem.com/product/b10857898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial
Phase

Patient
Population

Treatment
Regimen

Primary
Endpoint

Result

Phase 2

Chronic HCV

Genotype 1

Infection

Yimitasvir (100

mg or 200 mg) +

Sofosbuvir (400

mg) once daily

for 12 weeks

Sustained

Virologic

Response at 12

weeks post-

treatment

(SVR12)

100% SVR12

rate in both

treatment

groups[2][3].

Phase 1b

Chronic HCV

Genotype 1

Infection

Yimitasvir

monotherapy

(30, 100, or 200

mg daily) for 7

days

Maximal

reduction in HCV

RNA from

baseline

5.17 log10

IU/ml[4][5].

Experimental Protocols
This section details the methodologies for key experiments relevant to the development and

evaluation of Yimitasvir.

In Vitro Antiviral Activity Assessment: HCV Replicon
Assay
The in vitro antiviral activity of Yimitasvir is determined using a Hepatitis C Virus (HCV)

replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a

subgenomic HCV RNA molecule (replicon) capable of autonomous replication.

Objective: To determine the 50% effective concentration (EC50) of Yimitasvir required to

inhibit HCV replication.

Methodology:

Cell Culture: Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses

a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, antibiotics, and a selection agent like G418 to

maintain the replicon.
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Compound Preparation: Yimitasvir is dissolved in 100% dimethyl sulfoxide (DMSO) to

create a stock solution. Serial dilutions of the stock solution are then prepared in the culture

medium.

Assay Procedure:

The replicon-containing cells are seeded into 96-well plates and incubated to allow for cell

attachment.

The culture medium is replaced with the medium containing the serially diluted Yimitasvir.
A vehicle control (DMSO) is also included.

The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a

humidified incubator with 5% CO2.

Quantification of HCV Replication:

After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is

measured using a luminometer. The luminescence signal is directly proportional to the

level of HCV RNA replication.

Data Analysis:

The percentage of inhibition of HCV replication is calculated for each concentration of

Yimitasvir relative to the vehicle control.

The EC50 value is determined by plotting the percent inhibition against the logarithm of

the Yimitasvir concentration and fitting the data to a sigmoidal dose-response curve using

non-linear regression analysis.

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed to

determine the 50% cytotoxic concentration (CC50) of Yimitasvir to ensure that the observed

antiviral effect is not due to cell death.

Phase 2 Clinical Trial Protocol for Yimitasvir in
Combination with Sofosbuvir
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Objective: To evaluate the efficacy and safety of a 12-week treatment regimen of Yimitasvir in
combination with Sofosbuvir in patients with chronic HCV genotype 1 infection.

Study Design:

A multicenter, randomized, open-label Phase 2 clinical trial.

Patient Population:

Adult patients with chronic HCV genotype 1 infection.

Exclusion criteria included prior treatment with direct-acting antiviral agents (DAAs) for HCV

infection.

Treatment Regimens:

Group 1: Yimitasvir (100 mg) administered orally once daily in combination with Sofosbuvir

(400 mg) orally once daily for 12 weeks.

Group 2: Yimitasvir (200 mg) administered orally once daily in combination with Sofosbuvir

(400 mg) orally once daily for 12 weeks.

Endpoints:

Primary Efficacy Endpoint: Sustained Virologic Response (SVR12), defined as HCV RNA

levels below the lower limit of quantification at 12 weeks after the completion of treatment[2]

[3].

Safety Endpoints: Incidence and severity of adverse events, and changes in laboratory

parameters.

Assessments:

HCV RNA levels are quantified at baseline, during treatment, at the end of treatment, and at

12 weeks post-treatment.

Safety is monitored through the recording of adverse events, physical examinations, vital

signs, and clinical laboratory tests throughout the study.
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Mechanism of Action and Signaling Pathway
Yimitasvir is a direct-acting antiviral agent that targets the HCV nonstructural protein 5A

(NS5A)[6][7]. NS5A is a multifunctional phosphoprotein that is essential for HCV RNA

replication and the assembly of new virus particles[7]. By binding to NS5A, Yimitasvir disrupts

its normal function, leading to the inhibition of the viral life cycle. The exact binding site is within

Domain I of the NS5A protein. This inhibition is believed to occur through two main

mechanisms: the disruption of the HCV replication complex and the impairment of virion

assembly.

The following diagram illustrates the proposed mechanism of action of Yimitasvir in inhibiting

HCV replication.
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Caption: Mechanism of Yimitasvir action in inhibiting HCV replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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